molecular formula C3H5N5O B1586846 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide CAS No. 21732-98-9

1H-[1,2,4]Triazole-3-carboxylic acid hydrazide

Cat. No.: B1586846
CAS No.: 21732-98-9
M. Wt: 127.11 g/mol
InChI Key: BKTBECSWYCHYID-UHFFFAOYSA-N
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Description

1H-[1,2,4]Triazole-3-carboxylic acid hydrazide (CAS: 21732-98-9; molecular formula: C₃H₅N₅O) is a nitrogen-rich heterocyclic compound characterized by a triazole core fused with a carboxylic acid hydrazide moiety. It serves as a versatile precursor in medicinal and agrochemical synthesis due to its reactive hydrazide (-CONHNH₂) and triazole groups. The compound is synthesized via hydrazinolysis of esters (e.g., ethyl 1H-[1,2,4]triazole-3-carboxylate) under reflux or microwave irradiation, yielding up to 97% efficiency under optimized conditions . Its applications span anticancer, antimicrobial, and sensor development, as demonstrated in fluorescence-based Ca²⁺ detection .

Properties

IUPAC Name

1H-1,2,4-triazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTBECSWYCHYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375286
Record name 1H-1,2,4-triazole-5-carbohydrazide
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Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21732-98-9
Record name 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide
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Record name 1H-1,2,4-triazole-5-carbohydrazide
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Record name 21732-98-9
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Preparation Methods

General Synthetic Approaches to 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles typically employs nitrogen-rich precursors such as amidines, imidates, amidrazones, aryldiazoniums, and hydrazones. These precursors provide the nitrogen atoms necessary for the triazole ring formation. The preparation of 1H-triazole-3-carboxylic acid hydrazide specifically involves hydrazide intermediates derived from carboxylic acid derivatives and hydrazine or hydrazine derivatives.

Key synthetic routes include:

Specific Preparation Method for 1H-Triazole-3-carboxylic Acid Hydrazide

A practical and efficient method involves the synthesis of the hydrazide from the corresponding ester or acid followed by cyclization to the triazole ring. The process can be summarized as follows:

Step Reagents and Conditions Description
1. Esterification or activation of carboxylic acid Starting from 1,2,4-triazole-3-carboxylic acid, convert to ester (e.g., ethyl ester) Facilitates nucleophilic attack by hydrazine
2. Hydrazinolysis React ester with hydrazine hydrate in ethanol under reflux Forms 1H-triazole-3-carboxylic acid hydrazide
3. Purification Crystallization or filtration Obtains pure hydrazide compound

This method is supported by patent literature describing similar hydrazide syntheses, where hydrazine hydrate reacts with esters or formates under controlled temperature conditions to form hydrazides.

Catalytic and Green Chemistry Approaches

Recent advances emphasize environmentally friendly and catalyst-efficient methods:

  • Copper-catalyzed synthesis : Copper salts (e.g., CuCl2) promote the formation of 1,2,4-triazoles from amides and hydrazines under mild conditions with good yields (up to 85%).
  • Metal-free oxidative cyclization : Using oxidants like SeO2 to induce intramolecular cyclization of hydrazones to triazoles with yields ranging from 79% to 98%.
  • Polyethylene glycol (PEG) as solvent : PEG combined with p-toluenesulfonic acid as a catalyst provides a mild, ecofriendly medium for triazole synthesis with excellent yields (up to 92%).

Representative Research Findings and Mechanisms

  • Hydrazone-based synthesis : Hydrazones are converted into 1,2,4-triazoles via cyclization mediated by iodine and oxidants. The mechanism involves formation of nitrilimine intermediates followed by 1,3-dipolar cycloaddition and dehydroxylation to yield the triazole ring.
  • Oxidative cyclization using SeO2 : Heterocyclic hydrazones undergo intramolecular oxidative cyclization, forming fused 1,2,4-triazoles with high efficiency and functional group tolerance.
  • Ion-exchange resin catalysis : In a patented process, hydrazine hydrate reacts with ethyl formate and ethanol in the presence of an acidic ion-exchange resin at elevated temperatures (75°C to 133°C) to yield 4-amino-1,2,4-triazole, a close analog of the target hydrazide compound.

Data Table Summarizing Preparation Methods

Method Starting Material Catalyst/Conditions Yield (%) Notes
Hydrazinolysis of ester Ethyl ester of triazole-3-carboxylic acid Hydrazine hydrate, ethanol, reflux 80-90 (typical) Simple, classical method
Copper-catalyzed cyclization Amides and hydrazines CuCl2, K3PO4, DMF, O2 ~85 Efficient, mild conditions
Oxidative cyclization Hydrazones SeO2, mild heating 79-98 Metal-free, good functional group tolerance
PEG/PTSA catalysis 2,2,2-trichloroethyl imidate PEG solvent, p-Toluenesulfonic acid 92 Ecofriendly, mild
Ion-exchange resin catalysis Ethyl formate + hydrazine hydrate Acidic ion-exchange resin, 75-133°C Not specified Continuous removal of byproducts

Notes on Practical Considerations

  • Purity and isolation : The hydrazide product is commonly purified by crystallization or filtration after reaction completion.
  • Safety : Hydrazine derivatives and some catalysts require careful handling due to toxicity.
  • Scalability : Metal-free and ion-exchange resin methods offer potential for scale-up with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives .

Scientific Research Applications

Medicinal Applications

The medicinal properties of 1H-[1,2,4]triazole derivatives have been extensively studied, highlighting their potential as therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the anticancer effects of triazole derivatives. For instance, a series of compounds derived from 1H-[1,2,4]triazole-3-carboxylic acid hydrazide has shown promising results against various cancer cell lines. A study evaluated the anticancer activity of synthesized hydrazide derivatives against prostate cancer cell lines (PC-3, DU-145, and LNCaP), revealing moderate to significant cytotoxic effects compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Reference
Compound APC-36.2
Compound BDU-14527.3
Compound CLNCaP43.4

Antimicrobial Properties

The antimicrobial efficacy of triazole derivatives has also been documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular integrity .

Antiviral and Antifungal Activities

Triazoles are known for their antiviral and antifungal properties. They inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. This makes them valuable in treating infections caused by fungi such as Candida species and Aspergillus .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Various modifications to the triazole ring and hydrazide moiety can enhance biological activity.

Key Findings:

  • Substituents on the triazole ring significantly influence anticancer activity.
  • The presence of electron-donating groups enhances potency against specific cancer cell lines.
  • Hybrid compounds combining triazoles with other pharmacophores show improved efficacy and selectivity .

Applications in Material Science

Beyond medicinal chemistry, 1H-[1,2,4]triazole derivatives have applications in material science.

Corrosion Inhibition

Triazoles are used as corrosion inhibitors for metals due to their ability to form stable complexes with metal ions. This property is particularly beneficial in protecting steel and other alloys from corrosion in various environments .

Polymer Science

Triazole compounds are incorporated into polymers to enhance mechanical properties and thermal stability. Their ability to form hydrogen bonds contributes to improved material performance .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Anticancer Screening
    A comprehensive screening of synthesized triazole-hydrazide hybrids revealed that certain modifications led to compounds with IC50 values significantly lower than established chemotherapeutics, indicating potential for development into new cancer therapies .
  • Case Study 2: Corrosion Resistance
    Research demonstrated that adding triazole derivatives to coatings significantly reduced corrosion rates in steel exposed to saline environments, showcasing their utility in industrial applications .

Mechanism of Action

The mechanism of action of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can disrupt the cell wall synthesis of bacteria, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Reactivity : The hydrazide group in 1H-[1,2,4]triazole-3-carboxylic acid hydrazide enables diverse cyclization pathways. For example, reaction with carbon disulfide yields [1,2,4]triazole-3-thiols (e.g., compound 9 ), while condensation with aromatic aldehydes produces Schiff bases with enhanced bioactivity .
  • Efficiency : Microwave-assisted synthesis reduces reaction times (4 min vs. 4 hours) and improves yields (97% vs. 86–89% under reflux) compared to conventional methods .

Key Findings :

  • Anticancer Potency: The triazole-3-thiol derivative (9) exhibits cytotoxicity comparable to Vinblastine against colon carcinoma cells, attributed to its thiol group enhancing redox imbalance . In contrast, fused triazoles (e.g., compound 16) show lower potency, suggesting that sulfur substitution may be critical for apoptosis induction.
  • Antimicrobial Specificity : While this compound derivatives show broad-spectrum activity, they are outperformed by isoniazid hydrazones in antitubercular assays, highlighting the importance of pyridine moieties in targeting Mycobacterium tuberculosis .
Functional Group Impact
  • Hydrazide vs. Thiosemicarbazide : Replacement of the hydrazide group with thiosemicarbazide (e.g., in compound 3 ) shifts activity from anticancer to antifungal, likely due to increased lipophilicity enabling membrane penetration .
  • Substituent Effects : Arylidene substituents (e.g., 4-fluorophenyl) in hydrazide derivatives enhance metabolic stability and bioavailability, as shown in hepatic microsomal studies .

Biological Activity

1H-[1,2,4]Triazole-3-carboxylic acid hydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of hydrazine with appropriate carboxylic acid derivatives under acidic conditions. The structural characterization is often confirmed using techniques such as NMR and IR spectroscopy.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

In a study evaluating a series of triazole derivatives, it was found that compounds containing the triazole moiety exhibited selective growth inhibition against Bcl-2-expressing human cancer cell lines with sub-micromolar IC50 values .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial activity. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Hydrazide derivatives have been reported to possess potent antibacterial properties, making them promising candidates for the development of new antibiotics .

Antifungal Activity

The antifungal efficacy of this compound has also been documented. Studies show that it exhibits activity against several fungal pathogens.

Fungal Strain MIC (µg/mL) Reference
Candida parapsilosis4
Aspergillus niger8

The compound's triazole structure is crucial for its antifungal activity, as it interferes with ergosterol biosynthesis in fungal cells .

Case Studies

Several case studies have demonstrated the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer treated with a triazole derivative showed a significant reduction in tumor size after six months of therapy .
  • Antimicrobial Resistance Study : In a study focusing on antibiotic resistance, triazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential role in combating resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in cell proliferation and metabolism.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Fungal Cell Membranes : By interfering with ergosterol synthesis, it compromises the integrity of fungal cell membranes.

Q & A

Q. How can potassium acyldithiocarbazates be prepared for further functionalization?

  • Answer : React acid hydrazides with CS₂ in ethanolic KOH to form potassium acyldithiocarbazates, which serve as intermediates for mercapto-triazole derivatives .

Q. What analytical techniques are critical for resolving contradictory data in cyclization reactions?

  • Answer : Combined use of HPLC, FTIR, and NMR helps identify regioisomers or byproducts. For example, conflicting cyclization outcomes (e.g., triazole vs. thiadiazole formation) were resolved via spectral comparison and reaction condition optimization .

Biological and Application-Focused Questions

Q. How is the antimicrobial activity of triazole-carbohydrazide derivatives evaluated?

  • Answer : Compounds are tested against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar diffusion or microdilution assays. Structure-activity relationships (SARs) are established by varying substituents (e.g., alkyl, aryl) and measuring MIC values .

Q. What in vitro models are used to assess antitumor potential of triazole-hydrazide hybrids?

  • Answer : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HepG2, MCF-7) identify lead compounds. Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) often show enhanced activity due to increased membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-[1,2,4]Triazole-3-carboxylic acid hydrazide
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1H-[1,2,4]Triazole-3-carboxylic acid hydrazide

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